molecular formula C28H29N5O2 B2753806 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 939244-64-1

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2753806
CAS No.: 939244-64-1
M. Wt: 467.573
InChI Key: LIMIFQPSCGPPQK-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes multiple pyridine rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced into the molecule.

    Hydroxylation and methylation: These functional groups are introduced through specific reactions such as hydroxylation using oxidizing agents and methylation using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can yield alcohols.

Scientific Research Applications

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-methyl-3-{phenyl[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its complex structure, which includes multiple pyridine rings and a piperazine moiety

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[phenyl-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c1-21-18-24(34)26(28(35)33(21)20-22-8-7-12-29-19-22)27(23-9-3-2-4-10-23)32-16-14-31(15-17-32)25-11-5-6-13-30-25/h2-13,18-19,27,34H,14-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMIFQPSCGPPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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